

# Polycyclic Aromatic Hydrocarbons in Coal Tar

## Creosote: A Technical Guide

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### Compound of Interest

Compound Name: Creosote

Cat. No.: B1164894

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An In-depth Examination of Composition, Analysis, and Toxicological Pathways for Researchers, Scientists, and Drug Development Professionals

## Introduction

Coal tar **creosote** is a complex mixture of several hundred, and possibly thousands, of chemicals, primarily aromatic hydrocarbons, derived from the distillation of coal tar.[1] It has been extensively used as a wood preservative for applications such as railway ties and utility poles due to its effectiveness against fungi, insects, and marine borers. However, the presence of a significant fraction of polycyclic aromatic hydrocarbons (PAHs), which can constitute up to 90% of the mixture, raises considerable toxicological and environmental concerns.[2][3] Many PAHs are known for their carcinogenic, mutagenic, and teratogenic properties, making a thorough understanding of their composition, analysis, and mechanisms of toxicity imperative for researchers, environmental scientists, and professionals in drug development who may study pathways affected by such compounds.

This technical guide provides a comprehensive overview of PAHs in coal tar **creosote**, focusing on their quantitative composition, detailed analytical methodologies for their identification and quantification, and the primary signaling pathways involved in their toxicity.

## Composition of Polycyclic Aromatic Hydrocarbons in Coal Tar Creosote

The specific composition of PAHs in coal tar **creosote** is highly variable and depends on the source of the coal and the distillation process used in its production.<sup>[4]</sup> These mixtures typically contain a range of PAHs with two to six fused aromatic rings.

## Quantitative Data on PAH Composition

The following table summarizes the weight percentage of various aromatic hydrocarbons, including numerous PAHs, found in eight different coal tar **creosote** mixtures. This data highlights the significant variability in the concentration of individual compounds across different **creosote** samples.

Compound	Mixture A (wt%)	Mixture B (wt%)	Mixture C (wt%)	Mixture D (wt%)	Mixture E (wt%)	Mixture F (wt%)	Mixture G (wt%)	Mixture H (wt%)
Aromatic Hydrocarbons								
Indene	0.6	0.43	0.87					
Biphenyl	0.8/1.6	2.1	1-4	0.8	1.3	1.45	4.1	
PAHs								
Naphthalene	1.3/3.0	11	13-18	7.6	12.9	12.32	11.4	
1-Methylnaphthalene	0.9/1.7	12-17	0.9	2.2	3.29	8.87		
2-Methylnaphthalene	1.2/2.8	3.0	12.0	2.1	4.5	7.51	11.5	
Dimethylnaphthalenes	2.0/2.3	5.6	1.6	3.42	5.16			
Acenaphthylene	0.2	0.15	0.1					
Acenaphthene	9.0/14.7	3.1	9.0	8.3	5.8	12.51	5.86	
Fluorene	7.3/10.0	3.1	7-9	5.2	4.6	5.03	6.33	

Methylfluorenes	2.3/3.0	3.1						
Phenanthrene	21	12.2	12-16	16.9	11.2	10.21	6.7	1-3.3
Methylphenanthrenes	3.0	3.1	0.45	0.54				
Anthracene	2.0	2-7	8.2	1.7	0.9	0.8	0.4-1.2	
Methylanthracenes	4.0	5.9						
Fluoranthene	7.6/10.0	3.4	2-3	7.5	4.6	4.41	2.27	0.2-2.2
Pyrene	7.0/8.5	2.2	1-5	5.3	3.7	2.0	1.13	0.1-1.5
Benzofluorenes	1.0/2.0	3.4	2.2					
Benz[a]anthracene	0.5	0.26	0.17					
Benzo[k]fluoranthene	0.22	0.16-0.3						
Chrysene	2.6/3.0	2.2	1	0.5-1.0	0.21	<0.05		
Benzo[a]pyrene	0.43	0.2	<0.1	<0.05				
Benzo[e]pyrene	0.2							

Perylene	0.1				
Tar acids/phenolics					
Phenol	0.24	0.56	0.24		
o-Cresol	0.10	0.2			
m-, p-Cresol	0.24	2.31	0.6		
2,4-Dimethylphenol	0.12	0.59	0.48		
Naphthols	0.12				
Tar bases/nitrogen-containing heterocycles					
Indole	2				
Quinoline	1	2.0	0.59	0.58	0.89
Isoquinoline	0.7	0.18	0.30	0.59	
Benzoquinoline	4	0.29	0.05	0.5	

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Methylb  
enzoqui 0.3  
noline

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Carbaz  
ole 2.4 3.9 0.7 0.53 0.22

---

Methylc  
arbazol 2  
es

---

Benzoc  
arbazol 2.8 0.1  
es

---

Dibenz  
ocarbaz 3.1  
oles

---

Acridine 2 0.2 1.5 0.12

---

Aromati  
c  
amines

---

Aniline 0.05 0.21

---

Sulfur  
heteroc  
ycles

---

Benzot  
hiophen 0.3 0.4 0.3 0.5  
e

---

Dibenz  
othioph 1.0 0.78 0.73  
ene

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Oxygen  
-  
containi

ng

heteroc

ycles/fu

rans

Benzof  
uran

&lt;0.1

&lt;0.1

Dibenz  
ofuran

5.0/7.5

1.1

4-6

3.9

3.7

6.14

5.59

Data sourced from the Toxicological Profile for **Creosote**, National Center for Biotechnology Information.[5]

## Experimental Protocols for PAH Analysis

The accurate quantification of PAHs in complex matrices like coal tar **creosote** requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD) are the most commonly employed techniques.

### Sample Preparation: Extraction and Clean-up

A critical step in the analysis of PAHs from **creosote**-treated materials is the efficient extraction of the analytes from the matrix followed by a clean-up procedure to remove interfering substances.

#### 1. Solvent Extraction:

- Objective: To extract PAHs from the sample matrix (e.g., **creosote**-treated wood, soil).
- Protocol:
  - Weigh a representative homogenized sample (e.g., 1-5 grams of ground wood or soil) into a beaker.
  - Add a suitable organic solvent. Dichloromethane is effective, though due to its potential carcinogenicity, acetone can be a viable alternative. Aromatic solvents are also highly

efficient for extraction.

- Employ an exhaustive extraction technique. Soxhlet extraction is a traditional and robust method. Alternatively, ultrasonic treatment (sonication) can provide quantitative extraction and is a faster method.
- After extraction, filter the extract to remove particulate matter.
- Concentrate the extract using a rotary evaporator to a smaller, known volume.

## 2. Sample Clean-up (Purification):

- Objective: To remove co-extracted interfering compounds that can affect chromatographic analysis.
- Protocol:
  - Silica Gel Chromatography: Pass the concentrated extract through a silica gel solid-phase extraction (SPE) cartridge. This helps in removing polar interferences.
  - Anion Exchange Chromatography: For further purification, an anion exchange SPE cartridge can be used. This is particularly effective in retaining PAHs while allowing other contaminants to be washed away.
  - Elute the PAHs from the SPE cartridge using an appropriate solvent or solvent mixture (e.g., hexane:dichloromethane).
  - Concentrate the purified extract to the final volume required for instrumental analysis.

## Instrumental Analysis: GC-MS

GC-MS is a powerful technique for the separation and identification of individual PAHs, especially isomeric compounds that can be challenging to resolve.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Protocol:



- Column: Use a capillary column specifically designed for PAH analysis, such as an Rxi-SVOCms column, to achieve good separation of critical isomers.
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the purified extract into the GC inlet. Splitless injection is often preferred for trace analysis.
- Oven Temperature Program: An optimized temperature program is crucial for the separation of the large number of PAHs present in **creosote**. A typical program might start at a lower temperature (e.g., 90°C) and ramp up to a higher temperature (e.g., 320°C) to elute the high molecular weight PAHs.
- Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target PAHs.
- Quantification: Create a calibration curve using certified PAH standards to quantify the concentration of each identified PAH in the sample.

## Instrumental Analysis: HPLC-FLD

HPLC with a fluorescence detector is a highly sensitive and selective method for the analysis of many PAHs, as they are naturally fluorescent compounds.

- Instrumentation: A high-performance liquid chromatograph with a fluorescence detector (HPLC-FLD).
- Protocol:
  - Column: Employ a reversed-phase column, such as a polymeric C18 stationary phase, designed for PAH analysis.
  - Mobile Phase: Use a gradient elution with a mixture of water and a polar organic solvent like acetonitrile. The gradient program is designed to separate the PAHs based on their polarity.
  - Injection: Inject a known volume of the purified extract onto the column.

- **Fluorescence Detection:** Set the excitation and emission wavelengths of the fluorescence detector to be specific for different PAHs or groups of PAHs as they elute from the column. This provides high selectivity and sensitivity.
- **Quantification:** As with GC-MS, use a calibration curve generated from PAH standards to determine the concentration of each analyte.

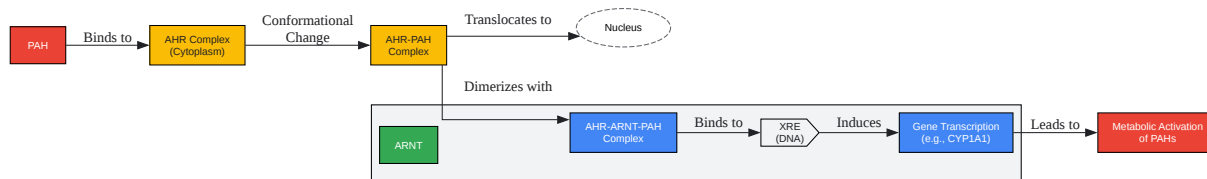
## Signaling Pathways and Toxicological Mechanisms

The toxicity of PAHs is primarily mediated through their interaction with specific cellular pathways, leading to metabolic activation and subsequent genotoxicity.

### Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs.

- **Activation:** PAHs enter the cell and bind to the AHR, which is located in the cytoplasm in a complex with other proteins.
- **Translocation and Dimerization:** Upon ligand binding, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT).
- **Gene Transcription:** This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
- **Cellular Response:** This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.



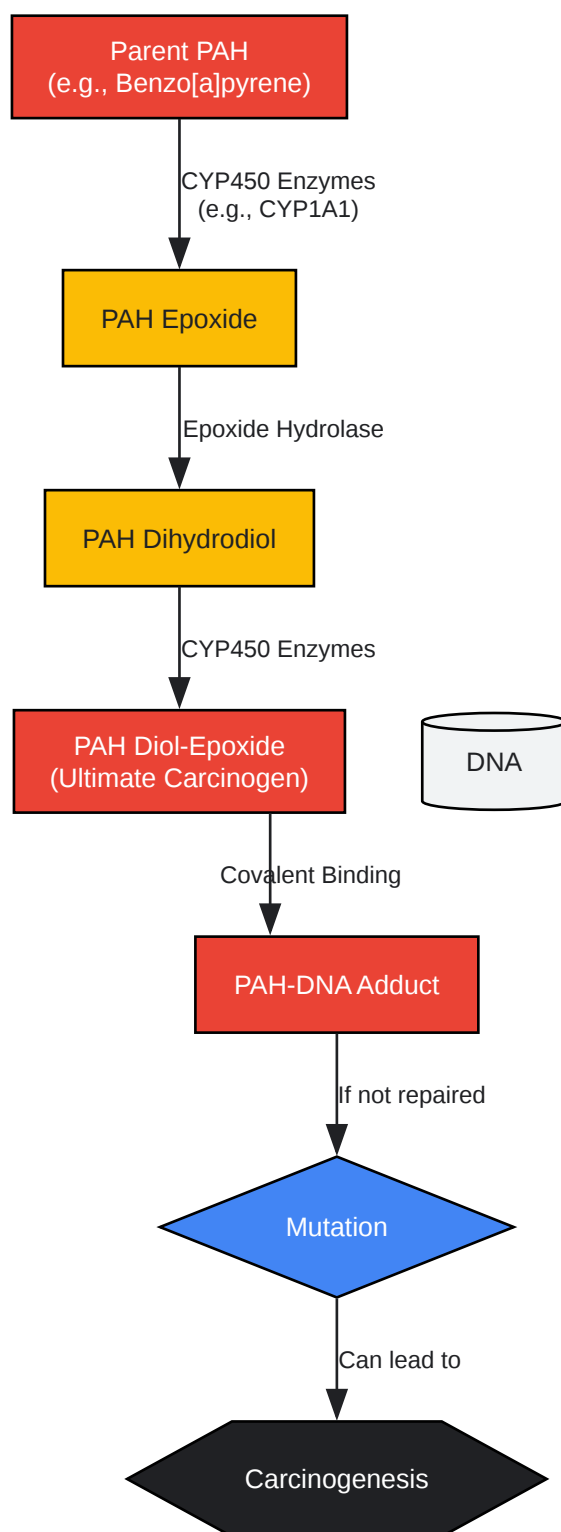
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Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for PAH Toxicity.

## Metabolic Activation and DNA Adduct Formation

Many PAHs are pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects. This process, often initiated by the AHR pathway, converts the parent PAH into reactive metabolites that can covalently bind to DNA, forming DNA adducts.

- **Phase I Metabolism:** Cytochrome P450 enzymes (e.g., CYP1A1) introduce an epoxide group onto the PAH molecule.
- **Epoxide Hydrolase Action:** Epoxide hydrolase converts the epoxide into a dihydrodiol.
- **Phase I Metabolism (Second Step):** Another epoxidation reaction catalyzed by CYP enzymes occurs on a different part of the molecule, forming a highly reactive diol-epoxide.
- **DNA Adduct Formation:** This diol-epoxide is an ultimate carcinogen that can react with nucleophilic sites on DNA bases (primarily guanine), forming stable DNA adducts.
- **Genotoxicity:** If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which can initiate the process of carcinogenesis.



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Metabolic Activation of PAHs and DNA Adduct Formation.

## Conclusion

The polycyclic aromatic hydrocarbons in coal tar **creosote** represent a complex and variable group of compounds with significant toxicological implications. A thorough understanding of their quantitative composition, the analytical methods for their detection, and the molecular pathways through which they exert their toxic effects is crucial for assessing and mitigating their risks to human health and the environment. The information and protocols provided in this guide offer a foundational resource for researchers and professionals working in fields that intersect with these ubiquitous and potent environmental contaminants. Further research into the specific toxicities of individual PAHs and their interactions within the complex **creosote** mixture will continue to be a critical area of study.

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